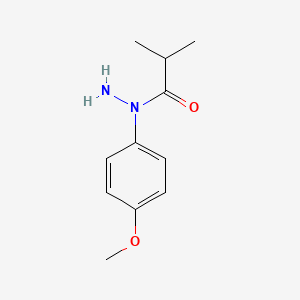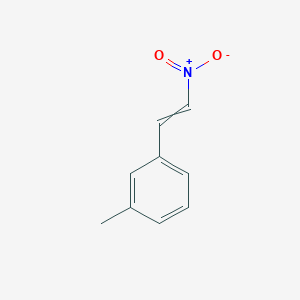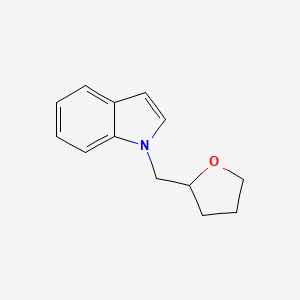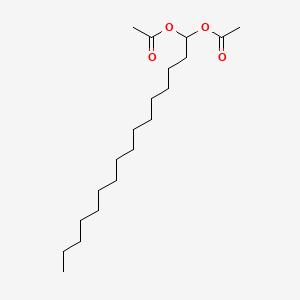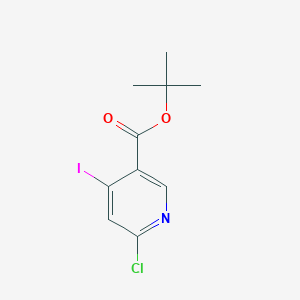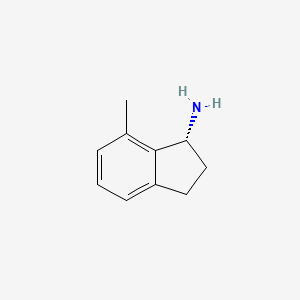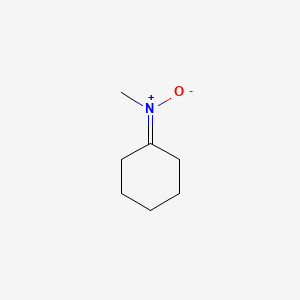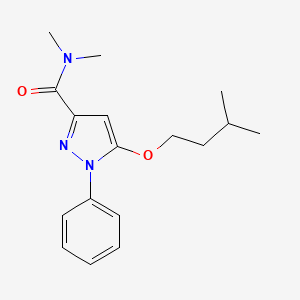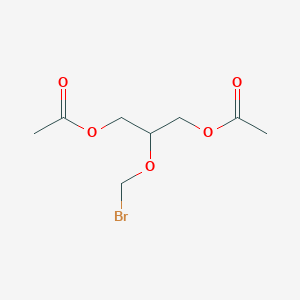![molecular formula C9H9NO3 B13941495 N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a formamide group attached to a benzodioxin ring. Benzodioxins are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with formic acid or formyl chloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the acidic by-products. The reaction mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodioxins.
Scientific Research Applications
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide involves its interaction with specific molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzodioxin ring can interact with hydrophobic pockets in receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine
Uniqueness
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity. The presence of the benzodioxin ring also contributes to its stability and ability to interact with various molecular targets.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide |
InChI |
InChI=1S/C9H9NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6H,3-4H2,(H,10,11) |
InChI Key |
XDJPLLAZSDCAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)

